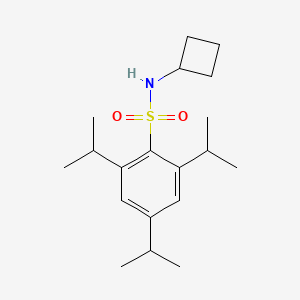
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C19H31NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with cyclobutylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: This compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Sulfonamide derivatives have potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Another sulfonamide derivative with different substituents on the benzene ring.
Uniqueness
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of cyclobutyl and tri(propan-2-yl) groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
716316-27-7 |
|---|---|
Formule moléculaire |
C19H31NO2S |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31NO2S/c1-12(2)15-10-17(13(3)4)19(18(11-15)14(5)6)23(21,22)20-16-8-7-9-16/h10-14,16,20H,7-9H2,1-6H3 |
Clé InChI |
CXXCUJQDZFDHAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CCC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


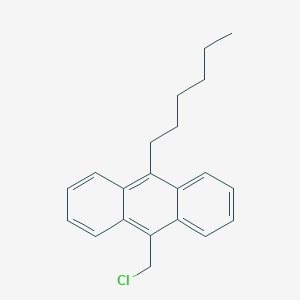
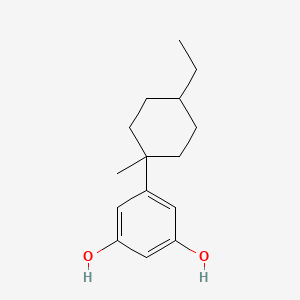
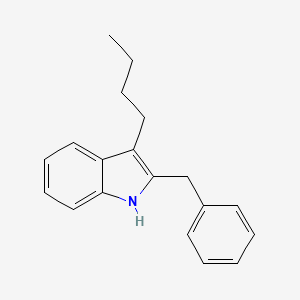
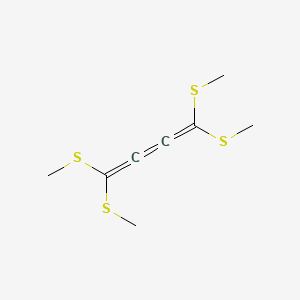
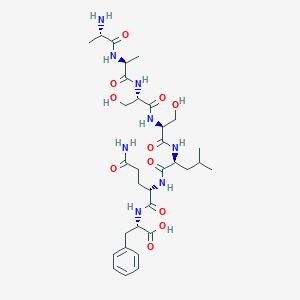
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)


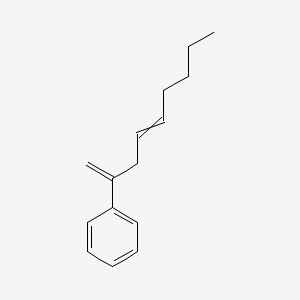
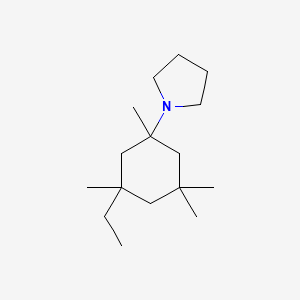
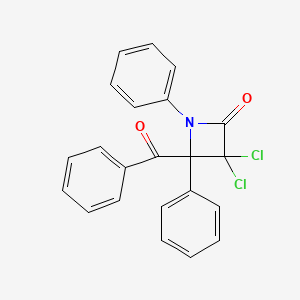
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
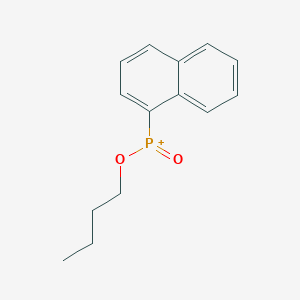
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
